The table below summarizes the key identifiers and physical properties of Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside from supplier documentation and the patent [1].
| Property | Specification |
|---|---|
| CAS Number | 10310-32-4 [2] [3] [4] |
| Synonyms | Tribenoside; Flebosan [3] [4] |
| Molecular Formula | C₂₉H₃₄O₆ [2] [4] [5] |
| Molecular Weight | 478.58 g/mol [2] [4] [5] |
| Purity | ≥96% (HPLC) [4] |
| Appearance | Yellow clear viscous liquid [4] |
| Optical Rotation | [α]D²⁰ = -31 to -40° (c=1 in MeOH) [4] |
| Density | 1.19 g/cm³ [2] |
The following diagram illustrates the core synthesis workflow based on the patent CN112028947A, which uses triethyl orthoformate as a key reagent [1].
Synthesis workflow for Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside [1]
Here is a detailed breakdown of the synthesis steps and conditions as described in the patent [1].
Step 1: Glycosidation
Step 2: Benzylation
Step 3: Acid Hydrolysis
Step 4: Work-up and Purification
For industrial production and sourcing, please consider these points derived from the technical literature [6]:
This compound (Glyvenol) is a vasoprotective drug primarily used to treat hemorrhoids, known for its mild anti-inflammatory, analgesic, and wound-healing properties [1]. Its unique spectrum of activity includes anti-arthrotic, antitoxic, fibrinolysis-promoting, amine-release-inhibitory, membrane-stabilizing, and venotropic effects [2].
A significant feature of this compound is that it does not produce the undesirable effects associated with corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs), such as adverse impacts on the gastrointestinal system, connective tissue, or the body's defence mechanisms. It also does not affect the prostaglandin-synthetase system [2].
The following table summarizes its core pharmacological activities:
| Pharmacological Activity | Description & Proposed Mechanisms |
|---|---|
| Wound Healing | Stimulates production of laminin α5 and promotes deposition of laminin-332, crucial for repairing the basement membrane [1]. |
| Anti-inflammatory | Exhibits anti-inflammatory effects without the unwanted side effects of corticosteroids or NSAIDs [2]. |
| Mild Analgesic | Provides mild pain-relieving effects [2]. |
| Other Properties | Includes anti-arthrotic, antitoxic, fibrinolysis-promoting, amine-release-inhibitory, membrane-stabilizing, and venotropic (beneficial for veins) activities [2]. |
One specific experiment provides insight into the molecular mechanism behind this compound's wound-healing activity [1]:
Based on the described mechanism of action, the following diagram illustrates the logical pathway through which this compound acts on keratinocytes to promote wound healing.
The above diagram illustrates the proposed logical pathway by which this compound stimulates wound healing in keratinocytes via laminin production and basement membrane repair. The colors from the specified palette are used to differentiate the drug input (#FBBC05), the target cells (#34A853), the biological processes (#4285F4), and the final outcomes (#EA4335).
The information available from this search is limited, revealing several areas where more current research is needed:
This compound is a multifaceted drug with a promising pharmacological profile that combines anti-inflammatory and wound-healing properties without the typical drawbacks of steroids or NSAIDs. While its clinical use is established, the available scientific literature is dated. The most significant recent finding elucidates its role in promoting basement membrane repair via laminin production. A full understanding of its mechanisms and potential requires new research to identify its primary molecular targets and validate its effects on modern signaling pathways.
Tribenoside is an anti-inflammatory agent that reduces vascular permeability and causes vasoconstriction [1]. Its primary clinical application is the treatment of internal and external hemorrhoids [1] [2]. It is frequently formulated in combination with the local anesthetic lidocaine to provide rapid symptomatic relief while addressing the underlying inflammation and vascular issues [1] [3].
Table: Pharmaceutical Formulations of this compound
| Product Name Examples | Active Ingredients | Dosage Form | Route | This compound Strength |
|---|---|---|---|---|
| Procto-Glyvenol [1] [4] | This compound + Lidocaine | Cream | Rectal | 5% |
| Procto-Glyvenol [1] | This compound + Lidocaine | Suppository | Rectal | 400 mg / 20% |
| Procto-Hemolan Cream [3] | This compound + Lidocaine | Cream | Rectal | 5% |
The pharmacological activity of this compound extends beyond simple anti-inflammatory effects, with recent studies providing insight into its molecular mechanisms, particularly in wound healing.
Table: Key Experimental Findings on this compound's Mechanisms
| Proposed Mechanism | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Upregulation of Laminins | Human HaCaT keratinocyte cell line | Increased expression of laminin α5 chain by 4-fold; accelerated focal deposition of laminin-332 (a key basement membrane component). | [5] |
| Antioxidant Activity & Cell Migration | Human dermal fibroblasts (in vitro) | Increased fibroblast migration rate; demonstrated novel antioxidant activity by protecting against reactive oxygen species (ROS). | [4] |
| Promotion of Re-epithelialization | Full-thickness excisional wound model in rats (in vivo) | Application of this compound and Lidocaine (Procto-Glyvenol) improved the wound healing process by promoting re-epithelialization. | [4] |
The following diagram illustrates the key cellular mechanisms of this compound identified through these experiments:
Cellular mechanisms of this compound in wound healing
The 2010 study that elucidated this compound's effect on laminins provides a clear example of a methodology to investigate its mechanism [5].
A robust High-Performance Liquid Chromatography (HPLC) method has been developed for the simultaneous determination of this compound and Lidocaine Hydrochloride in pharmaceutical preparations, which is crucial for quality control [3].
While generally considered safe, a case of this compound-induced drug hypersensitivity syndrome associated with cytomegalovirus (CMV) reactivation has been reported [2]. From a regulatory standpoint, this compound is classified as an investigational drug in some databases, and its ATC codes are C05AX05 (monotherapy) and C05CX01 (combination therapy) [1].
The ATC system classifies this compound under the following codes for topical use and systemic action [1] [2] [3]:
| ATC Code | Level 1 (Anatomical Main Group) | Level 4 (Therapeutic/Pharmacological Subgroup) | Level 5 (Chemical Substance) |
|---|---|---|---|
| C05AX05 | Cardiovascular System | Other agents for treatment of hemorrhoids and anal fissures for topical use | This compound |
| C05CX01 | Cardiovascular System | Other capillary stabilizing agents | This compound |
This compound's therapeutic effects are achieved through a multi-faceted pharmacological profile as summarized in the diagram below.
This compound exerts therapeutic effects through four primary interconnected mechanisms.
Key experimental findings and chemical properties of this compound are relevant for research and development professionals.
| Aspect | Experimental Model/System | Key Finding | Reference |
|---|---|---|---|
| Cytotoxic Effect | HeLa cells (in vitro) | Exhibited a dose-responsive reduction in cell viability with an EC50 of 13.74 μM. | [6] |
| Anti-arthrotic / Wound Healing | Male C57 black mice (in vivo) | Oral administration (500 & 1,200 mg/kg weekly) led to a significant reduction in arthrotic involvement. | [6] |
| Wound Healing Mechanism | HaCaT cells (human keratinocyte cell line) | Stimulated laminin α5 production and laminin-332 deposition, aiding basement membrane repair. | [5] |
| Broad Pharmacological Profile | Pre-clinical models (historical) | Displayed fibrinolysis-promoting, membrane-stabilizing, and venotropic properties without affecting prostaglandin synthesis. | [7] |
The following table summarizes key identifiers and properties of this compound for research applications [5] [3] [8]:
| Property | Value / Description |
|---|---|
| CAS Registry Number | 10310-32-4 |
| Molecular Formula | C₂₉H₃₄O₆ |
| Molecular Weight | 478.585 g/mol |
| IUPAC Name | (3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol |
| Systematic Name | Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside (TBGF) |
| Synonyms | Glyvenol, Hemocuron, Tribenol |
| Drug Highest Phase | Approved (First approved in Japan on March 5, 1977) |
The dual ATC classification of this compound reflects its primary use as a topical treatment for hemorrhoids and its systemic action as a capillary stabilizer. Its multi-target mechanism involving anti-inflammatory, vascular-stabilizing, analgesic, and wound-healing properties makes it a compound of continued research interest.
Tribenoside (ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside) is a synthetic glycoside compound with a unique pluripotent pharmacological profile that distinguishes it from other anti-inflammatory and venoactive substances. The drug exhibits a multi-target mechanism of action that includes anti-inflammatory, venotropic, membrane-stabilizing, and wound-healing properties without the typical gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) or the systemic impacts of corticosteroids. Unlike corticosteroids, this compound does not inhibit antibody production nor affect complement levels, and unlike NSAIDs, it does not inhibit the prostaglandin-synthetase system, which may explain its favorable safety profile regarding gastrointestinal tolerability. [1] [2]
The pharmacological activities of this compound are mediated through several distinct mechanisms. The compound demonstrates inhibition of both histamine (H1) and acetylcholine receptors, along with antagonistic effects against bradykinin, serotonin, angiotensin, and oxytocin. Additionally, this compound possesses fibrinolysis-promoting properties and amine-release-inhibitory activity, which contribute to its therapeutic effects in hemorrhoidal disease and varicose veins. Recent research has also elucidated its ability to modulate laminin expression in epidermal cells, particularly influencing the expression and deposition of laminin-332 and laminin-511 in the basement membrane zone, which accelerates wound healing processes. This mechanism supports the reconstruction of basement membranes during tissue repair, providing a scientific basis for its efficacy in promoting healing in hemorrhoidal tissue. [3] [1] [4]
Recent mechanistic studies using human dermal fibroblasts have revealed important insights into this compound's cellular effects and safety parameters. Research demonstrates that this compound significantly increases fibroblast migration in vitro, explaining its observed wound-healing properties in clinical settings. Furthermore, studies have identified a novel antioxidant activity of this compound, which manifests as protection against reactive oxygen species (ROS)-induced cellular damage. This antioxidant effect represents an additional mechanism that may contribute to both its therapeutic efficacy and favorable safety profile by reducing oxidative stress in inflamed tissues. Importantly, these in vitro assessments have shown no evidence of cellular toxicity or adverse effects on fibroblast proliferation at therapeutic concentrations, supporting the compound's cellular safety. [4]
Comprehensive animal studies have evaluated the toxicological profile of this compound across multiple species and dosage ranges. The compound demonstrates a favorable therapeutic index with no significant organ toxicity observed at therapeutic doses. Animal models of wound healing using full-thickness excisional wounds in rats have confirmed that this compound promotes re-epithelialization without delaying natural healing processes or causing local tissue damage. [4]
A critical area of safety assessment for this compound, given its use in pregnancy-related hemorrhoids, concerns its developmental and teratogenic potential. While comprehensive animal reproductive studies have not indicated significant teratogenic risks, a population-based human case-control study has provided important insights that warrant careful consideration in the risk-benefit assessment for pregnant populations. [2]
Table: Nonclinical Safety Profile of this compound
| Safety Parameter | Experimental Model | Key Findings | Significance |
|---|---|---|---|
| Cellular Toxicity | Human dermal fibroblasts | No adverse effects on cell viability; enhanced migration capacity | Favorable cellular safety profile |
| Antioxidant Activity | In vitro ROS assay | Demonstrated free radical scavenging activity | Protective effect against oxidative tissue damage |
| Wound Healing | Full-thickness excisional wound model (rats) | Promoted re-epithelialization; no impairment of natural healing | Supports tissue repair mechanisms |
| Developmental Toxicity | Multiple animal species | No significant teratogenic signals in controlled studies | Informed initial human safety assessment |
Controlled clinical studies have systematically evaluated the safety profile of this compound, particularly in combination with lidocaine (marketed as Procto-Glyvenol), for the treatment of low-grade hemorrhoids. These studies have included direct comparative assessments against both its individual components (this compound and lidocaine alone) and steroid-containing preparations commonly used in hemorrhoid treatment. The collective evidence from these well-conducted trials demonstrates that this compound exhibits a favorable tolerability profile with minimal treatment-related adverse effects. [5]
The combination therapy of this compound and lidocaine has been specifically assessed in multiple patient populations, including special groups such as pregnant and postpartum women. In these studies, the incidence of local reactions (such as burning sensation or discomfort upon application) was generally low and comparable to control treatments. Systemic absorption following topical application appears to be minimal, contributing to the compound's excellent safety profile. Notably, the this compound-lidocaine combination has shown particular value in clinical settings due to its rapid onset of action coupled with sustained therapeutic effects, allowing for effective symptom control without the need for frequent application that might increase the risk of local adverse effects. [5]
Pregnancy exposure to this compound has been systematically evaluated in a large population-based case-control study, providing robust safety data for this vulnerable population. The Hungarian Case–Control Surveillance of Congenital Abnormalities (HCCSCA) study analyzed data from 22,843 malformed newborns or fetuses (cases) and 38,151 controls without congenital abnormalities, making it one of the most comprehensive assessments of this compound teratogenicity in humans. [2]
Table: Clinical Safety Profile of this compound in Special Populations
| Population | Study Design | Sample Size | Key Safety Findings |
|---|---|---|---|
| General Adult Population | Multiple controlled trials | Several hundred patients | Favorable tolerability; minimal local adverse effects; no systemic toxicity |
| Pregnant Women | Population-based case-control | 174 exposed cases; 285 exposed controls | No increased risk for overall congenital abnormalities; specific signal for hydrocephalus requires further investigation |
| Postpartum Women | Controlled studies | Limited sample size | Well-tolerated; effective for pregnancy-related hemorrhoids |
The teratogenic potential of this compound has been specifically evaluated through a robust population-based case-control study using the Hungarian Congenital Abnormality Registry (HCAR) data. This comprehensive analysis compared pregnancy outcomes among women with this compound exposure during pregnancy versus non-exposed controls. The findings revealed that among the 174 case mothers (infants with congenital abnormalities) and 285 control mothers (infants without abnormalities) with this compound exposure, there was no significant association between this compound use during pregnancy and the overall risk of congenital abnormalities. However, a targeted analysis revealed a specific signal for congenital hydrocephalus when exposure occurred during the second and/or third gestational months, with an adjusted odds ratio of 3.7 (95% CI: 1.2-10.1). This finding suggests a potential critical window of vulnerability for the developing nervous system and indicates the need for careful risk-benefit consideration when considering this compound use during this specific gestational period. [2]
Drug hypersensitivity reactions to this compound have been documented in the literature, though they appear to be uncommon. Investigations into the mechanism of these hypersensitivity reactions have suggested that benzoic acid derivatives may serve as the antigenic determinant in this compound-induced drug eruptions. This information is particularly valuable for clinicians when evaluating patients with suspected allergic reactions to this compound and may guide the selection of alternative treatments in sensitive individuals. The overall incidence of hypersensitivity reactions appears to be low, contributing to the compound's positive benefit-risk profile in the general population. [3]
The post-marketing experience with this compound, spanning several decades of clinical use, has generally confirmed the safety profile observed in controlled clinical trials. The combination preparation of this compound with lidocaine (Procto-Glyvenol) has been used extensively for decades in the treatment of low-grade hemorrhoids, with a substantial accumulation of real-world safety data supporting its favorable tolerability profile. This long-term clinical experience, coupled with the systematic evidence from controlled studies, provides a comprehensive understanding of the compound's safety characteristics across diverse patient populations and clinical settings. [5] [4]
The comprehensive safety assessment of this compound involves multiple experimental approaches that can be visualized through the following workflow:
This compound Safety Assessment Workflow: This diagram illustrates the comprehensive approach to evaluating this compound safety, integrating in vitro, animal, and human studies to inform risk management recommendations.
Based on the comprehensive review of available safety data, the following risk management strategies are recommended for researchers and clinicians:
Pregnancy Precautions: While no overall increased risk of congenital abnormalities has been demonstrated, this compound should be used with particular caution during the second and third gestational months due to the observed association with congenital hydrocephalus. Alternative therapies should be considered during this specific developmental window unless the potential benefits outweigh the potential risks. [2]
Hypersensitivity Management: In cases of suspected this compound hypersensitivity, prompt discontinuation is recommended. Clinicians should be aware that benzoic acid derivatives may be responsible for these reactions, which can inform the selection of alternative medications. [3]
Long-term Use Considerations: Although no specific cumulative toxicity has been reported with extended this compound use, periodic evaluation of treatment response and tolerability is recommended for patients requiring prolonged therapy, particularly in vulnerable populations. [5] [4]
Lidocaine hydrochloride (LH) and Tribenoside (TR) represent a therapeutic combination frequently employed in pharmaceutical preparations for the treatment of hemorrhoidal symptoms. LH, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, is a widely utilized local anesthetic that provides rapid symptomatic relief through its action on nerve impulse transmission. TR, a mixture of α- and β-anomers of ethyl 3,5,6-tri-O-benzyl-d-glucofuranoside, exhibits anti-inflammatory and venotropic properties, contributing to the reduction of inflammation and improvement of venous tone [1]. Despite their complementary therapeutic effects, official pharmacopeial methods (European Pharmacopeia and British Pharmacopeia) describe separate liquid chromatographic procedures for the determination of each drug substance along with their respective impurities, making simultaneous quantification impossible in a single analytical run [1].
The analytical challenge of simultaneous determination extends beyond the active ingredients to include their related compounds. LH may contain impurities such as 2,6-dimethylaniline (DMA) and 2-chloro-2',6'-acetoxylidide (CAX), while TR may contain benzaldehyde (BA), dibenzyl ether (DBE), and this compound impurity A (TRA) [1]. Prior to this method development, no analytical procedure had been reported in the literature for the simultaneous quantification of LH and TR along with their impurities in pharmaceutical products. This application note addresses this gap by presenting a comprehensive validated HPLC method that enables efficient, reliable simultaneous analysis of both active compounds and their impurities, significantly reducing analytical time and costs compared to separate determinations.
All chemicals and reagents utilized should be of analytical or HPLC grade to ensure optimal chromatographic performance. The method requires lidocaine hydrochloride (≥97% purity), this compound (≥98% purity), and their respective impurities (DMA, CAX, BA, DBE, TRA) as reference standards. Acetonitrile and methanol should be of HPLC grade for mobile phase preparation. Orthophosphoric acid (85%) is needed for mobile phase pH adjustment, and absolute ethanol is required for sample extraction procedures. Water must be purified through a Milli-Q Water Purification System or equivalent to achieve 18.2 MΩ-cm resistivity [1].
The analysis is performed using a high-performance liquid chromatography system equipped with a quaternary or binary pump, autosampler, column thermostat, and diode array detector (DAD). The separation is achieved on a C18 column (150 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The mobile phase consists of a gradient mixture of acetonitrile (component A) and 0.1% orthophosphoric acid in water (component B) at a flow rate of 1.0 mL/min. The gradient elution program is detailed in Table 1. Detection is performed at 230 nm and 254 nm for optimal sensitivity for all analytes, with an injection volume of 10-20 μL [1].
Table 1: Gradient Elution Program for HPLC Analysis
| Time (min) | % Component A (Acetonitrile) | % Component B (0.1% Orthophosphoric Acid) |
|---|---|---|
| 0 | 30 | 70 |
| 10 | 60 | 40 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 25 | 30 | 70 |
| 30 | 30 | 70 |
Primary stock solutions of LH (approximately 1.0 mg/mL) and TR (approximately 2.5 mg/mL) are prepared separately in ethanol. Working standard solutions are prepared by appropriate dilution of the stock solutions with ethanol to obtain concentrations of approximately 20 μg/mL for LH and 50 μg/mL for TR. For impurity analysis, stock solutions of each impurity are prepared at approximately 0.1 mg/mL in ethanol, and mixed appropriately to create system suitability solutions containing all analytes of interest [1].
For the analysis of pharmaceutical formulations (creams or ointments), an accurate weight of the homogenized sample equivalent to approximately 20 mg of LH and 50 mg of TR is transferred to a volumetric flask. Ethanol is added, and the mixture is subjected to liquid-liquid extraction with vigorous shaking for 10-15 minutes. The extract is then diluted to volume with ethanol, followed by centrifugation at 3000 rpm for 5 minutes. The supernatant is filtered through a 0.45 μm membrane filter prior to injection into the HPLC system [1].
The developed HPLC method was comprehensively validated according to the International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for its intended application [1] [2].
The method demonstrated excellent specificity by achieving baseline separation of all target analytes—LH, TR, and their respective impurities (DMA, CAX, BA, DBE, TRA). The chromatographic resolution between critical pairs was greater than 1.5, indicating sufficient separation capacity. The specificity was confirmed by injecting individual standard solutions and comparing retention times, as well as through peak purity assessment using diode array detection [1].
The linearity of the method was evaluated by analyzing standard solutions at multiple concentration levels across the specified range for each analyte. The linear regression analysis demonstrated excellent correlation coefficients (r > 0.9997) for all compounds, confirming a strong linear relationship between peak area and concentration. The linearity ranges were established to cover approximately 50-150% of the target assay concentrations [1].
Table 2: Method Validation Parameters for Lidocaine HCl, this compound, and Their Impurities
| Analyte | Linear Range (μg/mL) | Correlation Coefficient (r) | LOD (μg/mL) | LOQ (μg/mL) | Precision (% RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|---|---|
| LH | 5-30 | >0.9997 | 4.36 | 13.21 | <1.97 | 98.17-101.94 |
| TR | 10-75 | >0.9997 | 7.60 | 23.04 | <1.97 | 98.17-101.94 |
| Impurities | 0.05-0.5 | >0.9990 | <0.11 | <0.33 | <2.0 | 98.50-101.50 |
Method accuracy was determined through recovery studies by spiking known amounts of reference standards into placebo formulations at three different concentration levels (50%, 100%, and 150% of target concentration). The mean recovery values for all analytes ranged from 98.17% to 101.94%, well within acceptable limits [1]. Precision was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for both intra-day and inter-day precision was below 1.97% for all analytes, demonstrating excellent method precision [1] [2].
The limits of detection (LOD) and limits of quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. As summarized in Table 2, the method demonstrated adequate sensitivity for the quantification of both active ingredients and their impurities at the specified concentrations [1].
The robustness of the method was evaluated by deliberately introducing small variations in chromatographic parameters, including mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). The method proved robust under all tested conditions, with system suitability parameters remaining within specified limits [1].
Mobile Phase Preparation: Prepare 1000 mL of 0.1% orthophosphoric acid by adding 1.0 mL of orthophosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix well and degas by sonication for 10 minutes. Use HPLC-grade acetonitrile as the organic modifier.
Standard Solution Preparation: Accurately weigh approximately 10 mg of LH and 25 mg of TR reference standards into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol. Transfer 1.0 mL of this solution to a 10 mL volumetric flask and dilute to volume with ethanol to obtain working standard solutions.
Sample Preparation: Accurately weigh approximately 1.0 g of pharmaceutical formulation (equivalent to 20 mg LH and 50 mg TR) into a 100 mL volumetric flask. Add about 70 mL of ethanol and shake vigorously for 15 minutes. Dilute to volume with ethanol, centrifuge at 3000 rpm for 5 minutes, and filter the supernatant through a 0.45 μm membrane filter.
Chromatographic System Setup: Install a C18 column (150 mm × 4.6 mm, 5 μm) in the column oven maintained at 25°C. Set the mobile phase flow rate to 1.0 mL/min and the detection wavelengths to 230 nm and 254 nm. Allow the system to equilibrate for at least 30 minutes before analysis.
System Suitability Test: Inject the system suitability solution and ensure that the resolution between any two adjacent peaks is not less than 1.5. The tailing factor for all peaks should be less than 2.0, and the theoretical plates for LH and TR should be greater than 2000.
Sample Analysis: Inject the prepared standard and sample solutions (injection volume: 10-20 μL) and record the chromatograms for 30 minutes.
The Quantitative Structure-Retention Relationship (QSRR) approach provides a systematic method for column selection when the specified column is unavailable. The following protocol is recommended:
Column Characterization: Evaluate potential alternative columns using the QSRR models based on structural descriptors of test analytes, including total dipole moment (μ), electron excess charge of the most negatively charged atom (δMin), and water-accessible molecular surface area (AWAS) [1].
Factor Analysis: Perform factor analysis on the QSRR regression parameters to classify columns with similar chromatographic properties.
Performance Verification: Test the selected column using the system suitability test mixture to verify that all SST parameters meet the acceptance criteria.
This approach was validated using 12 different RP-LC stationary phases, demonstrating that columns selected based on QSRR classification provided comparable separation for LH, TR, and their impurities [1].
The following workflow diagram (Figure 1) illustrates the method development and validation process:
Figure 1: Workflow for HPLC Method Development and Validation Process
The developed method has been successfully applied to the analysis of commercial pharmaceutical preparations containing LH and TR, specifically Procto-Glyvenol cream and Procto-Hemolan cream [1]. These formulations are labeled to contain 2% of LH and 5% of TR, corresponding to 20 mg of LH and 50 mg of TR per 1 g of cream. The sample preparation protocol involving liquid-liquid extraction with ethanol proved effective in extracting both active ingredients while removing matrix interferences. The method enabled reliable quantification of both active compounds and their impurities in these complex formulations, with assay results falling within the specified ranges of 90-110% of the labeled claim [1].
The comparative advantage of this method over pharmacopeial procedures lies in its ability to simultaneously determine both active ingredients and their related compounds in a single chromatographic run, significantly reducing analysis time and operational costs. Furthermore, the incorporation of the QSRR approach for column selection provides analytical laboratories with a systematic strategy for method transfer and troubleshooting when the original specified column is unavailable [1]. This is particularly valuable in regulatory environments where method robustness and reproducibility are critical.
The developed HPLC method represents a reliable, specific, and accurate analytical procedure for the simultaneous determination of lidocaine hydrochloride and this compound along with their impurities in pharmaceutical preparations. The method has been comprehensively validated in accordance with ICH guidelines, demonstrating excellent performance characteristics across all validation parameters. The incorporation of the QSRR approach for column classification provides an innovative solution to the common practical challenge of column availability in pharmaceutical analysis. This method offers significant advantages over existing pharmacopeial methods in terms of efficiency and comprehensiveness, making it highly suitable for routine quality control applications in pharmaceutical manufacturing and stability testing.
This method uses gradient elution to achieve optimal separation of this compound and its related compounds [1].
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 80 | 20 |
| 10 | 80 | 20 |
| 15 | 60 | 40 |
| 25 | 50 | 50 |
| 30 | 80 | 20 |
| 35 | 80 | 20 |
The following workflow diagram illustrates the complete analytical process from sample preparation to final validation.
The method was validated according to the ICH Q2(R1) guidelines [4] [3]. The quantitative data for all validation parameters are summarized in the table below.
Table 1: Summary of Method Validation Parameters for this compound and its Impurities [1]
| Validation Parameter | This compound (TR) | This compound Impurity A (TRA) | Benzaldehyde (BA) | Dibenzyl Ether (DBE) |
|---|---|---|---|---|
| Linearity Range (µg/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.9997 (for all analytes) | > 0.9997 (for all analytes) | > 0.9997 (for all analytes) | > 0.9997 (for all analytes) |
| Limit of Detection (LOD) (µg/mL) | 7.60 | < 0.11 | < 0.11 | < 0.11 |
| Limit of Quantification (LOQ) (µg/mL) | 23.04 | < 0.33 | < 0.33 | < 0.33 |
| Accuracy (% Recovery) | 98.17 - 101.94 | 98.17 - 101.94 | 98.17 - 101.94 | 98.17 - 101.94 |
| Precision (% RSD) | Intra-day & Inter-day < 1.97% | Intra-day & Inter-day < 1.97% | Intra-day & Inter-day < 1.97% | Intra-day & Inter-day < 1.97% |
| Specificity | Resolved from all other analytes and impurities | Resolved from all other analytes and impurities | Resolved from all other analytes and impurities | Resolved from all other analytes and impurities |
The relationships and sequence of the key validation experiments to establish method credibility are outlined below.
The combination of Lidocaine Hydrochloride (LH), a local anesthetic, and Tribenoside (TR), which exhibits anti-inflammatory and venotropic properties, is commonly used in pharmaceutical preparations for the treatment of haemorrhoids [1]. Individually, official pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) describe LC methods for these compounds and their related impurities. However, these methods require different chromatographic conditions, making simultaneous analysis impossible [1].
To address this challenge, a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed. This method enables the simultaneous quantification of LH, TR, and their respective impurities in a single analytical run, thereby significantly enhancing efficiency for pharmaceutical quality control [1] [2]. Furthermore, the method development was supported by a Quantitative Structure-Retention Relationship (QSRR) approach, which provides a scientific and robust strategy for selecting the most suitable chromatographic column to achieve the desired separation [1].
Prior to sample analysis, perform a system suitability test (SST) to ensure the HPLC system is adequate for the analysis. This typically involves evaluating parameters such as resolution (Rs) between critical peak pairs, tailing factor, and theoretical plate number (N), as required by pharmacopoeial standards [1].
The developed HPLC method has been validated according to the ICH guidelines [1] [2]. The key validation parameters are summarized in the tables below.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | LOD (μg mL⁻¹) | LOQ (μg mL⁻¹) |
|---|---|---|
| Lidocaine HCl (LH) | 4.36 | 13.21 |
| This compound (TR) | 7.60 | 23.04 |
| Impurities | < 0.11 | < 0.33 |
Table 2: Precision and Accuracy Data
| Parameter | Result |
|---|---|
| Intra-day Precision | ≤ 1.97 % RSD |
| Inter-day Precision | ≤ 1.97 % RSD |
| Accuracy (Recovery) | 98.17 % to 101.94 % |
The method also demonstrated excellent linearity with correlation coefficients (r) greater than 0.9997, as well as selectivity, robustness, and specificity for the reliable quantification of all compounds in pharmaceutical preparations [1] [2].
The following diagram illustrates the logical workflow for applying this analytical method, from sample preparation to data analysis and column selection strategy.
A key innovation in this method is the use of the QSRR approach to facilitate robust column selection [1].
The developed gradient elution HPLC method provides a sensitive, accurate, and robust analytical procedure for the simultaneous determination of Lidocaine Hydrochloride and this compound along with their impurities in pharmaceutical creams. Its validation according to ICH guidelines ensures its suitability for routine quality control.
The integration of the QSRR strategy for column classification adds a significant layer of robustness and flexibility, making the method more resilient to challenges related to column availability and performance. This comprehensive protocol equips researchers and scientists with a reliable tool for drug development and analysis.
Tribenoside (TR) is a pharmaceutical agent used for its anti-inflammatory, venotropic, and wound-healing properties, particularly in the treatment of hemorrhoids. It is often combined with Lidocaine Hydrochloride (LH), a local anesthetic, to provide rapid symptomatic relief. Ensuring the quality, safety, and efficacy of these combined preparations requires a robust analytical method that can simultaneously quantify the active ingredients and monitor their impurities.
Existing pharmacopeial methods require separate chromatographic procedures for LH and TR, making analysis time-consuming and costly. The HPLC method detailed herein fulfills this need by enabling the simultaneous determination of LH, TR, and their respective related compounds in a single run. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates high sensitivity, precision, and accuracy [1] [2].
The following conditions are critical for achieving optimal separation. A diagram of the general workflow is provided below.
Figure 1. Overall workflow for the HPLC analysis of this compound and Lidocaine Hydrochloride.
Accurately weigh and transfer reference standards of LH and TR into a volumetric flask. Dissolve and dilute with the diluent (e.g., ethanol or mobile phase) to obtain known concentrations within the linear range [1].
For cream formulations like Procto-Glyvenol:
Before sample analysis, ensure the HPLC system is suitable by injecting the standard solution. The analysis should meet the following criteria (based on typical pharmacopeial requirements) [1]:
The method was comprehensively validated as per ICH Q2(R1) guidelines. The key validation parameters are summarized in the table below [1].
Table 1. Summary of Method Validation Parameters
| Parameter | Lidocaine HCl (LH) | This compound (TR) | Impurities |
|---|---|---|---|
| Linearity | Demonstrated over the working range | Demonstrated over the working range | Demonstrated over the working range |
| Precision (RSD) | Intra- and inter-day ≤ 1.97% | Intra- and inter-day ≤ 1.97% | N/A |
| Accuracy (% Recovery) | 98.17 - 101.94% | 98.17 - 101.94% | 98.17 - 101.94% |
| LOD | 4.36 μg/mL | 7.60 μg/mL | < 0.11 μg/mL |
| LOQ | 13.21 μg/mL | 23.04 μg/mL | < 0.33 μg/mL |
| Specificity | Resolved from all known and unknown degradation products | Resolved from all known and unknown degradation products | Resolved from each other and the main actives |
LOD: Limit of Detection; LOQ: Limit of Quantification.
A core strength of this method is its ability to separate and quantify LH and TR alongside their potential impurities. The following impurities can be monitored [1]:
The method is stability-indicating, meaning it can effectively resolve the active drugs from their degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, and photolysis), allowing for the assessment of drug stability [1].
A significant challenge in HPLC method transfer is the unavailability of the exact column used during development. This method innovatively incorporates a Quantitative Structure-Retention Relationship (QSRR) approach to facilitate column selection [1] [2].
Principle: QSRR models correlate the chromatographic retention of analytes with their calculated molecular structural descriptors (e.g., log P, dipole moment). Stationary phases with similar QSRR characteristics are expected to exhibit similar selectivity.
Protocol for Column Classification and Selection:
The following diagram illustrates the logical process of using the QSRR approach for column selection.
Figure 2. Workflow for using the QSRR approach to select a suitable HPLC column.
The described HPLC method provides a complete, validated, and robust solution for the quality control of pharmaceutical preparations containing this compound and Lidocaine Hydrochloride. Its key advantages include:
This protocol is intended as a comprehensive guide for researchers, scientists, and quality control professionals involved in the development and analysis of this important drug combination.
Tribenoside (TR) and Lidocaine Hydrochloride (LH) are a recognized combination for the conservative treatment of low-grade hemorrhoids, providing rapid anesthetic relief and anti-inflammatory, wound-healing benefits [1] [2]. Analytical control of this combination in pharmaceutical preparations is crucial, requiring a method that can simultaneously quantify the active ingredients and monitor their impurities. Existing pharmacopeial methods for LH and TR require separate chromatographic runs, which is time and resource-intensive [3]. This protocol details a validated High-Performance Liquid Chromatography (HPLC) method that enables this simultaneous analysis, supported by a Quantitative Structure-Retention Relationship (QSRR) approach for robust column selection [4].
The method was developed using an ACME 9000 HPLC system, but it is adaptable to any modern HPLC system [3].
Table 1: Standard Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% v/v Orthophosphoric Acid in Water (B) |
| Gradient Program | Time (min) --> %A : 0 --> 30, 15 --> 80, 20 --> 80, 25 --> 30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | UV detection at 220 nm |
The following workflow outlines the complete analytical procedure from sample to result:
The method has been comprehensively validated according to the International Council for Harmonisation (ICH) guidelines [4] [3]. The key validation parameters are summarized in the table below.
Table 2: Summary of Method Validation Data
| Validation Parameter | Lidocaine Hydrochloride (LH) | This compound (TR) | Impurities |
|---|---|---|---|
| Detection Limit (LOD) | 4.36 µg/mL | 7.60 µg/mL | < 0.11 µg/mL |
| Quantification Limit (LOQ) | 13.21 µg/mL | 23.04 µg/mL | < 0.33 µg/mL |
| Precision (Intra- & Inter-day) | RSD ≤ 1.97% | RSD ≤ 1.97% | - |
| Accuracy (Recovery) | 98.17 - 101.94% | 98.17 - 101.94% | 98.17 - 101.94% |
| Specificity | Resolved from all potential impurities | Resolved from all potential impurities | All impurities resolved from each other and APIs |
A significant challenge in analytical methods is the transferability when the specified column is unavailable. This protocol incorporates a QSRR approach to facilitate the selection of suitable alternative C18 columns, enhancing its robustness [4] [3].
The described HPLC protocol provides a specific, accurate, and precise procedure for the simultaneous quantification of this compound and Lidocaine Hydrochloride, along with their impurities, in a single chromatographic run. Its validation in accordance with ICH guidelines and the innovative support of the QSRR model for column selection make it a robust and reliable method for pharmaceutical analysis in both research and quality control settings.
This compound (Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside) is a synthetic glycoside used as a vasoprotective drug, particularly for treating hemorrhoids, often in combination with Lidocaine HCl for rapid symptomatic relief [1] [2]. Its key characteristics are summarized below.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside [3] [4] [5] |
| CAS Number | 10310-32-4 [3] [4] [5] |
| Molecular Formula | C₂₉H₃₄O₆ [3] [4] [5] |
| Molecular Weight | 478.58 - 478.6 g/mol [3] [4] [5] |
| Therapeutic Category | Vasoprotective; Phlebotonic; Anti-inflammatory [3] [2] |
| Physical Form | Yellowish to pale yellow, clear, viscous liquid [4] [5] |
| Storage | Store at 0-8°C or freezer -20°C [4] [5] |
This compound synthesis is a multi-step process involving protection and functionalization of a glucofuranoside precursor, specifically the introduction of three benzyl groups [6]. The following diagram outlines the general workflow for a patented synthetic route using 1,2-isopropylidene glucofuranose as the starting material [4].
This process yields this compound with a boiling point of 270–280°C at 1.2 mm pressure [4]. Industrial-scale production requires robust capabilities and strict adherence to Good Manufacturing Practices (GMP) to ensure consistency, purity, and safety [6].
Quality control is critical, especially for quantifying this compound alongside Lidocaine HCl and their related impurities in combined formulations.
This protocol describes a validated gradient HPLC method for the simultaneous analysis of this compound (TR), Lidocaine Hydrochloride (LH), and their related compounds.
Table 2: HPLC Instrumentation and Parameters
| Parameter | Specification |
|---|---|
| Chromatograph | ACME 9000 system (or equivalent) with gradient capability [1] |
| Detector | UV-Vis or DAD (wavelength not specified in search results) |
| Column | C18, 150-250 mm x 4.0-4.6 mm, 3-5 µm (e.g., Varian C18, Inertsil ODS-3) [1] |
| Mobile Phase | A: 0.1% Orthophosphoric acid in water B: Acetonitrile [1] | | Elution | Gradient (see table below) | | Flow Rate | 1.0 mL/min [1] | | Injection Volume | 10 µL [1] | | Sample Solvent | Ethanol [1] | | Sample Prep | Liquid-liquid extraction (LLE) with ethanol [1] |
Table 3: Gradient Elution Profile
| Time (min) | % Mobile Phase A (0.1% H₃PO₄) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| Initial | 85 | 15 |
| 10 | 70 | 30 |
| 20 | 50 | 50 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 40 | 85 | 15 |
Experimental Procedure:
Method Validation Data: The method has been validated according to ICH guidelines [1].
The following protocol, adapted from a patent, details the manufacturing process for a this compound and Lidocaine suppository [7].
Objective: To prepare a stable and homogeneous suppository containing this compound and Lidocaine HCl using a fusion method.
Table 4: Bill of Materials (Theoretical Composition)
| Component | Function | Quantity per Unit (mg) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient (API) | 400.0 |
| Lidocaine HCl | Active Pharmaceutical Ingredient (API) | 20.0 |
| Witepsol H15 | Suppository Base (Lipid) | q.s. |
| Suppocire AP | Suppository Base (Lipid) | q.s. |
| Lanolin | Absorption Enhancer / Stabilizer | 10.0 |
| Glycerol Monostearate | Stabilizer / Absorption Aid | 5.0 |
Manufacturing Procedure:
This document provides a consolidated overview of the this compound manufacturing process, from chemical synthesis and analytical control to a specific formulation protocol. The experimental details provided herein, particularly for analysis and formulation, can be directly adopted and further optimized by researchers and drug development professionals during development and quality control stages.
Hemorrhoidal disease is a common anorectal condition with a global prevalence estimated to be as high as 36% in the general population, with approximately 50% of individuals experiencing symptomatic hemorrhoids at least once in their lifetime [1]. Tribenoside is a synthetic anti-inflammatory agent with venotonic properties used in the treatment of hemorrhoids, often formulated in combination with the local anesthetic lidocaine for enhanced symptomatic relief [2] [3]. This combination therapy, marketed under brands such as Procto-Glyvenol, has been used for decades, with its efficacy and safety well-supported by clinical experience [1].
The therapeutic rationale for the this compound-lidocaine combination addresses the multifactorial pathophysiology of hemorrhoids. This compound provides anti-inflammatory effects, ameliorates the local microcirculation and vascular tone, and promotes healing of the basement membrane [1]. Lidocaine complements this by providing rapid symptomatic relief from pain and itching through local anesthetic action [3]. This dual mechanism makes the combination particularly suitable for treating acute hemorrhoidal symptoms while simultaneously addressing underlying tissue pathology.
Recent preclinical research has elucidated several molecular mechanisms underlying this compound's therapeutic effects, moving beyond its traditional classification as a simple anti-inflammatory and venotonic agent.
Table 1: Comprehensive Mechanism of Action of this compound in Hemorrhoid Treatment
| Therapeutic Action | Biological Effect | Clinical Manifestation |
|---|---|---|
| Anti-inflammatory | Inhibits histamine release; reduces inflammatory mediators | Decreases swelling, redness, and irritation |
| Wound Healing | Stimulates fibroblast migration; promotes re-epithelialization | Accelerates tissue repair; reduces healing time |
| Antioxidant | Scavenges reactive oxygen species (ROS) | Protects tissue from oxidative damage |
| Venotonic | Improves vascular tone and local microcirculation | Reduces vascular congestion and edema |
| Membrane Stabilizing | Promotes healing of basement membrane | Restores vascular integrity |
The following diagram illustrates the proposed multimodal mechanism of action of this compound in hemorrhoid treatment:
The clinical efficacy of this compound-lidocaine combination has been demonstrated across multiple studies involving diverse patient populations. Evidence from over 2,500 patients shows that the combination provides symptom relief within 15 minutes and complete resolution within 10 days in the majority of cases [3].
Multiple controlled studies have evaluated the this compound-lidocaine combination against its individual components and other active treatments:
Table 2: Summary of Clinical Efficacy Evidence for this compound-Lidocaine Combination
| Comparison | Number of Studies | Key Findings | Clinical Significance |
|---|---|---|---|
| vs. Lidocaine alone | 3 studies | Significantly superior efficacy | Confirms this compound's therapeutic contribution beyond anesthesia |
| vs. This compound alone | 2 studies | Similar efficacy with faster symptomatic relief | Combination provides immediate + long-term benefits |
| vs. Corticosteroids | 6 studies | Similar clinical efficacy | Avoids steroid-related side effects; safer for long-term use |
| Special Populations (Pregnancy/Postpartum) | 2 studies | Effective and well-tolerated | Important treatment option where steroid use is concerning |
The combination therapy has demonstrated particular value in special populations, including pregnant and postpartum women, where it has shown effectiveness and good tolerability [3]. This is clinically significant given that pregnancy is a recognized risk factor for hemorrhoidal development [1].
For researchers investigating hemorrhoid treatments, standardized experimental models are essential for evaluating drug efficacy. The following protocols detail established methodologies for preclinical assessment of anti-hemorrhoidal agents.
This established protocol creates a rat model that closely approximates clinical internal hemorrhoid symptoms and pathological manifestations [4].
The experimental workflow for establishing and evaluating the hemorrhoid model is systematic and multi-faceted:
This protocol assesses the effect of this compound on cell migration and proliferation, key processes in wound healing [1].
For clinical practice, the this compound-lidocaine combination is available in both cream and suppository formulations, with the following application guidelines [2] [3]:
The this compound-lidocaine combination can be effectively integrated into a comprehensive hemorrhoid management protocol:
This compound, particularly in combination with lidocaine, represents an effective first-line treatment option for low-grade hemorrhoids, with demonstrated efficacy in relieving acute symptoms and promoting tissue healing. The multimodal mechanism of action encompassing anti-inflammatory, wound healing, antioxidant, and venotonic effects provides a comprehensive therapeutic approach to hemorrhoidal disease.
Future research directions should focus on further elucidating the molecular targets of this compound, optimizing combination therapies with other established treatments, and exploring potential applications in other vascular and inflammatory conditions. The established experimental protocols provide robust methodologies for preclinical evaluation of anti-hemorrhoidal agents, facilitating future drug development in this therapeutic area.
This method, developed by Plenis et al., enables simultaneous analysis of Lidocaine Hydrochloride (LH), Tribenoside (TR), and their related impurities. The following table summarizes the core parameters [1].
| Parameter | Specification |
|---|---|
| Column | C18 (Various brands from 12 tested columns were suitable) [1] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% orthophosphoric acid [1] |
| Extraction | Liquid-Liquid Extraction (LLE) with ethanol [1] |
| Detection | UV detection (wavelength implied in context: 230 nm and 254 nm) [2] |
| LOD (LH/TR) | 4.36 / 7.60 μg mL⁻¹ [1] |
| LOQ (LH/TR) | 13.21 / 23.04 μg mL⁻¹ [1] |
| LOD (Impurities) | < 0.11 μg mL⁻¹ for all [1] |
| LOQ (Impurities) | < 0.33 μg mL⁻¹ for all [1] |
| Precision (Intra- & Inter-day) | RSD < 1.97% [1] |
| Accuracy | 98.17% to 101.94% for all analytes [1] |
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Peak Shape | Column degradation or non-optimal mobile phase pH. | Ensure mobile phase pH is consistent. Consider the QSRR-based column selection approach to find a suitable alternative C18 column if the original is unavailable [1] [2]. |
| Insufficient Resolution | Gradient profile or column selectivity is not optimal. | Fine-tune the acetonitrile gradient. Verify that the column used falls into a suitable selectivity class as per the QSRR model [1]. |
| Low Recovery in Sample Prep | Inefficient extraction from the pharmaceutical matrix. | Optimize the Liquid-Liquid Extraction (LLE) procedure with ethanol, ensuring adequate mixing and phase separation [1]. |
Q1: What is the main advantage of this method over official pharmacopeia methods? A1: The main advantage is that it allows for the simultaneous quantification of Lidocaine Hydrochloride, this compound, and all their key impurities in a single chromatographic run. Pharmacopeia methods describe separate procedures for LH and TR, making analysis time-consuming and costly [1] [2].
Q2: How can I select a suitable HPLC column if the one specified in the method is not available? A2: The study introduces a Quantitative Structure-Retention Relationships (QSRR) approach for column selection. This model demonstrates that stationary phases classified together based on their QSRR characteristics provide comparable separation. Using this approach can be a supportive tool to identify a suitable alternative C18 column from the 12 tested, ensuring reliable results [1] [3] [4].
Q3: Was the method fully validated, and what were the key outcomes? A3: Yes, the method was validated according to ICH guidelines. It was found to be specific, linear (r > 0.9997), accurate, and precise. The high recovery rates and low RSD values confirm the method's reliability for pharmaceutical analysis of both the active compounds and their impurities [1] [2].
Q4: What are the specific impurities that this method can detect? A4: The method successfully separates and quantifies five key impurities: 2,6-dimethylaniline (DMA) and 2-chloro-2',6'-acetoxylidide (CAX) from Lidocaine Hydrochloride, and benzaldehyde (BA), dibenzyl ether (DBE), and This compound impurity A (TRA) from this compound [1] [2].
The following diagram illustrates the key steps involved in the analytical process, from sample preparation to analysis.
Based on a cited research paper, here is a summarized HPLC method for the simultaneous determination of this compound (TR) and Lidocaine Hydrochloride (LH) along with their impurities [1] [2].
| Parameter | Specification |
|---|---|
| Column Type | C18 (Reverse-Phase) [1] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% orthophosphoric acid in water [1]. |
| Detection | UV-Vis Detector (specific wavelength not stated in available excerpts) |
| Sample Prep | Liquid-liquid extraction (LLE) with ethanol [1]. |
| Key Validation Data | |
| - LOD (TR) | 7.60 μg mL⁻¹ [1] [2] |
| - LOQ (TR) | 23.04 μg mL⁻¹ [1] [2] |
| - Precision | < 1.97% (Intra- and inter-day) [1] [2] |
| - Accuracy | 98.17 to 101.94% for all analytes [1] [2] |
This method was developed and validated according to ICH guidelines and is noted for being sensitive, robust, and specific [1] [2].
Selecting the right column is critical. The core method uses a C18 column, but other options have been reported.
The workflow below summarizes the process of selecting a column for this compound analysis.
Here are answers to some common, specific questions based on the available literature.
What advantages does this HPLC method provide? This method allows for the simultaneous determination of this compound and Lidocaine Hydrochloride along with their related impurities in a single run, which significantly reduces analysis time and labor compared to methods that require separate analyses for each compound [2].
How does the QSRR approach help in column selection? The Quantitative Structure-Retention Relationships (QSRR) approach uses mathematical models to relate the chemical structure of analytes to their retention on different stationary phases. This serves as a supportive tool for selecting a suitable C18 column, especially when the one used in the original method is unavailable. It can increase the accuracy of finding an alternative column that provides comparable separation [1] [2].
What is the purity and form of available this compound? this compound exists as a mixture of two optical isomers (α and β anomers). Standard material is typically this mixture. However, high-purity isomeric monomers (purity >99.5%) can be obtained through specialized preparative liquid chromatography methods [5].
While not specific to this compound, general best practices for HPLC can help prevent common issues [6].
For the simultaneous analysis of tribenoside (TR) and lidocaine hydrochloride (LH) along with their impurities, a specific HPLC method has been developed and validated. The key parameters are summarized below [1] [2] [3].
| Parameter | Specification |
|---|---|
| Analytes | Lidocaine HCl (LH), this compound (TR), and their impurities (e.g., 2,6-dimethylaniline, 2-chloro-2',6'-acetoxylidide, benzaldehyde, dibenzyl ether, this compound impurity A) |
| Stationary Phase | C18 Column (Multiple brands from different manufacturers were successfully tested) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% ortho-Phosphoric Acid |
| Detection | UV detection |
| Validation | The method was validated per ICH guidelines, showing high accuracy (98.17-101.94%) and precision (RSD < 1.97%) |
This method is particularly robust because the research demonstrated that different C18 columns classified as similar through a Quantitative Structure-Retention Relationship (QSRR) model provided comparable separation, offering flexibility in column selection [1].
The heart of a robust HPLC method lies in a well-optimized mobile phase. The following workflow outlines the core decision-making process.
The diagram above shows the logical flow, and the details behind each step are explained below.
Step 1: Selecting the Organic Solvent (Mobile Phase B)
Step 2: Composing the Aqueous Phase (Mobile Phase A) and pH Control
Step 3: Choosing Elution Mode
Here are solutions to common problems related to the mobile phase.
| Problem | Potential Cause | Solution |
|---|---|---|
| Peak Tailing | Basic compounds interacting with silanol groups; incorrect pH [7] [8] | Use high-purity silica columns; add competing base (e.g., TEA); adjust mobile phase pH [8]. |
| Baseline Noise/Drift | Contaminated mobile phase; air bubbles; improper detector settings [7] [5] | Prepare fresh, filtered, and degassed mobile phase; purge the system; check detector lamp and wavelength [7]. |
| Retention Time Drift | Poor temperature control; incorrect mobile phase composition; poor column equilibration [7] | Use a column oven; prepare mobile phase consistently; allow sufficient equilibration time after mobile phase change [7]. |
| High Backpressure | Viscous solvents (e.g., high MeOH%); clogged system [7] [5] | Use lower-viscosity solvents (e.g., ACN); replace inlet frits/filters; flush system [5]. |
| Poor Resolution | Incorrect solvent strength/selectivity; contaminated column [7] | Adjust solvent ratio or type; replace guard/analytical column [7]. |
Q1: Why is acetonitrile often recommended over methanol for this method? Acetonitrile provides lower viscosity, which leads to higher column efficiency and lower operating pressure. Its strong eluting strength and excellent UV transparency also make it suitable for gradient methods with low-wavelength UV detection, as often used in pharmaceutical analysis [4] [6].
Q2: How long can I store a prepared mobile phase? It is not recommended to reuse mobile phases. For storage, prepared mobile phases, particularly those containing buffers, should be kept in sealed containers and used within 24–48 hours to prevent evaporation, contamination, or bacterial growth [5] [6].
Q3: The method uses 0.1% ortho-phosphoric acid. Can I use a different acid for LC-MS compatibility? The validated method was developed specifically with 0.1% ortho-phosphoric acid [1]. For LC-MS applications, you would need to develop and validate a new method using volatile additives like formic acid or acetic acid, as phosphoric acid is not MS-compatible [4].
Q4: What is the first thing to check if retention times are inconsistent? First, ensure the mobile phase is freshly prepared and the column is properly equilibrated. Inconsistent retention is often caused by changes in mobile phase composition or temperature [7].
Poor peak resolution often stems from chemical interactions, suboptimal method conditions, or hardware issues. The table below summarizes the primary causes and their solutions [1] [2] [3].
| Category | Specific Cause | Symptoms | Recommended Solution |
|---|---|---|---|
| Chemical & Column Issues | Silanol interactions (for basic analytes) | Tailing of one or a few basic peaks [2] [4] | Use a lower pH mobile phase (e.g., pH 3) [3] or a highly deactivated, end-capped column [2] [3]. |
| Inadequate buffer concentration | Tailing, especially in HILIC or ion-exchange [1] | Double the buffer concentration (e.g., 5-10 mM for reversed-phase) to ensure pH control [1]. | |
| Column overload ("overload tailing") | "Shark fin" peak shape, decreased retention time with increased sample mass [4] | Dilute the sample or inject a smaller volume/amount [1] [4]. Use a higher-capacity stationary phase [3]. | |
| Column degradation (voids, collapsed bed) | Tailing or fronting for all peaks, sudden onset [1] | Replace the column. If a void is suspected, try reversing the column [3]. | |
| Contamination of guard/analytical column | Tailing for all peaks that develops over many injections [2] | Replace the guard cartridge. Improve sample clean-up (e.g., Solid Phase Extraction) [2] [3]. | |
| Method & Hardware | Mobile phase pH near analyte pKa | Inconsistent, tailing peaks [3] | Adjust pH to be at least ±1.0 unit away from the analyte's pKa [3]. |
| Excessive system dead volume | Broadening and tailing, especially for early-eluting peaks [3] | Check and minimize tubing lengths and diameters; ensure all fittings are properly tightened [3]. |
Follow this step-by-step protocol to logically isolate and resolve the cause of poor peak resolution.
Step 1: Profile the Problem
Step 2: Perform Rapid-Fix Checks These are simple, quick actions that can resolve the problem without major method changes.
Step 3: Method Condition Investigation If rapid fixes don't work, investigate the chemical conditions of your method.
Step 4: Hardware and Column Investigation
The following diagram illustrates this logical troubleshooting workflow:
The search indicates that a robust HPLC method for simultaneous analysis of this compound (TR) and lidocaine hydrochloride (LH) uses a C18 column with a gradient elution of acetonitrile and 0.1% orthophosphoric acid [5]. When developing or troubleshooting methods for this combination, pay special attention to:
Accurate analysis is crucial for stability testing. The tables below summarize a validated HPLC method for simultaneously quantifying tribenoside, its related compounds, and lidocaine hydrochloride, a common combination in pharmaceuticals [1] [2].
Table 1: Optimized HPLC Conditions for this compound and Impurities
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 (Various brands were validated) |
| Mobile Phase | Gradient elution of Acetonitrile and 0.1% orthophosphoric acid |
| Detection Wavelength | 230 nm and 254 nm |
| Sample Preparation | Liquid-liquid extraction (LLE) with ethanol |
Table 2: Validation Data of the HPLC Method
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy | Precision |
|---|---|---|---|---|
| This compound (TR) | 7.60 μg mL⁻¹ | 23.04 μg mL⁻¹ | 98.17 - 101.94% | < 1.97% RSD |
| Lidocaine HCl (LH) | 4.36 μg mL⁻¹ | 13.21 μg mL⁻¹ | 98.17 - 101.94% | < 1.97% RSD |
| Various Impurities | < 0.11 μg mL⁻¹ | < 0.33 μg mL⁻¹ | 98.17 - 101.94% | < 1.97% RSD |
This method is sensitive, robust, and specific, allowing for the reliable monitoring of this compound and its degradation products [1]. The approach of using a QSRR (Quantitative Structure-Retention Relationship) model can also aid in selecting a suitable C18 column if the one specified in the method is unavailable [1] [2].
The primary stability challenge with this compound is its susceptibility to chemical degradation into specific impurities.
The following diagram illustrates the workflow for identifying and quantifying these critical impurities.
While the search results provide limited direct information on formulation stabilizers, one key strategy and an important caution are noted.
Please be aware that the information available has some constraints:
Robustness testing determines a method's reliability by examining its capacity to remain unaffected by small, deliberate variations in method parameters [1]. The general approach involves:
The table below outlines typical factors and responses for an HPLC robustness test, which can be adapted for a tribenoside assay.
| Category | Factor | Variation Level (-) | Variation Level (+) | Key Response Metrics |
|---|---|---|---|---|
| Chromatographic Conditions | Mobile Phase pH | -0.1 units | +0.1 units | Resolution (Rs), Tailing Factor (T), Theoretical Plates (N) |
| Organic Solvent % (v/v) | -2% | +2% | Retention Time (tR), Peak Area, Signal-to-Noise Ratio | |
| Column Temperature (°C) | -2°C | +2°C | Retention Time (tR) | |
| Flow Rate (mL/min) | -0.1 mL/min | +0.1 mL/min | Retention Time (tR), Pressure | |
| Instrumental Settings | Detection Wavelength (nm) | -2 nm | +2 nm | Peak Area, Signal-to-Noise Ratio |
| Injection Volume (µL) | -10% | +10% | Peak Area, Linearity |
While specific data on this compound is unavailable, these are common HPLC issues and general investigative steps.
Poor Peak Shape (Tailing or Fronting)
Low Recovery or Signal
Retention Time Drift
The following diagram illustrates the logical workflow for planning and executing a robustness test. This standard procedure can be followed in the absence of a this compound-specific protocol.
| Compound Name | Abbreviation | Status / Origin | Key Analytical Consideration |
|---|---|---|---|
| Benzaldehyde [1] | BA | Degradation Product / Impurity | Monitor for formation during stability studies. |
| Dibenzyl Ether [1] | DBE | Degradation Product / Impurity | Monitor for formation during stability studies. |
| Tribenoside Impurity A [1] | TRA | Related Compound / Impurity | Specify "this compound Impurity A" as a known compound. |
| 2,6-Dimethylaniline [1] | DMA | Impurity from Lidocaine HCl | Critical to monitor in combination products with lidocaine. |
| 2-Chloro-2',6'-acetoxylidide [1] | CAX | Impurity from Lidocaine HCl | Critical to monitor in combination products with lidocaine. |
The core method for simultaneously analyzing this compound, lidocaine, and their impurities is based on a reversed-phase HPLC technique with gradient elution [1]. Here is a detailed protocol:
The workflow for this analytical method can be visualized as follows:
Q1: The peaks for this compound and its impurities are poorly resolved. What should I do?
Q2: What are the critical stability-indicating aspects of this method? This method is stability-indicating because it can successfully separate this compound and lidocaine from their forced degradation products [1]. The known impurities to monitor are Benzaldehyde (BA), Dibenzyl Ether (DBE), and This compound Impurity A (TRA) for this compound, and 2,6-Dimethylaniline (DMA) and 2-Chloro-2',6'-acetoxylidide (CAX) for lidocaine HCl [1].
Q3: How should I handle and store this compound samples to prevent degradation? While specific storage conditions for the pure analyte are not detailed in the search results, the formation of degradation products during analysis implies that this compound may be susceptible to breakdown. It is a general good practice to store chemical standards as recommended by the supplier, away from light and moisture, and prepare solutions fresh or verify stability under storage conditions.
Q1: What are the main advantages of using a QSRR approach for developing an HPLC method for Tribenoside? The QSRR (Quantitative Structure-Retention Relationship) approach provides a systematic, computer-assisted strategy for HPLC method development. Its main advantages include [1] [2]:
Q2: What were the critical chromatographic conditions for the simultaneous analysis of this compound and Lidocaine Hydrochloride? A successfully developed and validated method for simultaneously analyzing this compound (TR) and Lidocaine Hydrochloride (LH) along with their impurities used the following conditions [1] [4] [6]:
Q3: What specific impurities were targeted in the QSRR-supported HPLC method for this compound and Lidocaine? The method was designed to separate and quantify the main compounds alongside their known related substances. The impurities, as per European and British Pharmacopoeia, are [1] [4]:
Q4: What validation parameters were demonstrated for this HPLC method? The method was validated according to ICH guidelines and showed the following performance characteristics [1] [4] [6]:
Table 1: Key Validation Parameters of the HPLC Method
| Parameter | Result for Lidocaine HCl (LH) | Result for this compound (TR) | Result for Impurities |
|---|---|---|---|
| Limit of Detection (LOD) | 4.36 μg mL⁻¹ | 7.60 μg mL⁻¹ | < 0.11 μg mL⁻¹ |
| Limit of Quantification (LOQ) | 13.21 μg mL⁻¹ | 23.04 μg mL⁻¹ | < 0.33 μg mL⁻¹ |
| Intra- & Inter-day Precision | < 1.97% (RSD) | < 1.97% (RSD) | - |
| Accuracy (Recovery) | 98.17% - 101.94% | 98.17% - 101.94% | - |
| Linearity | r > 0.9997 | r > 0.9997 | - |
The following diagram outlines the general workflow for developing an HPLC method using the QSRR approach, synthesized from the retrieved sources [1] [5] [2].
Detailed Methodological Steps:
Dataset Generation and Molecular Descriptor Calculation:
Feature Selection:
Model Building with Machine Learning:
Model Validation:
Application and Column Selection:
Table 2: Common QSRR and HPLC Method Issues and Solutions
| Problem Area | Potential Issue | Suggested Solution |
|---|---|---|
| Model Performance | Poor prediction accuracy on new compounds. | Check if the new compound falls within the model's Applicability Domain (AD). The initial training set may lack sufficient chemical diversity [5]. |
| Column Selectivity | The selected column does not provide the expected separation in practice. | Verify that the QSRR model used descriptors relevant to the retention mechanism (e.g., hydrophobic and polar interaction descriptors). Use column classification studies to find a true alternative [1] [7]. |
| Method Transfer | Need to find an equivalent column when the original is discontinued. | Use the QSRR model to screen other columns. Columns clustering together in Factor Analysis (e.g., based on QSRR parameters) are likely to provide comparable separation [1]. |
| Retention Mechanism | Need to understand what drives the separation of this compound and its impurities. | Build a QSRR model and interpret the most important molecular descriptors. This can reveal if hydrophobicity (clog P), dipole moments, or surface area are the key factors [2]. |
The table below summarizes key clinical outcomes of tribenoside + lidocaine (marketed as Procto-Glyvenol) from multiple studies, comparing it to common alternatives like steroids and its individual components.
| Comparison | Key Clinical Outcomes | Onset of Action & Duration | Study Details |
|---|---|---|---|
| vs. Steroid-Containing Preparations | Effective relief of both subjective (pain, itching) and objective (prolapse, bleeding) symptoms; comparable or superior to steroids in some studies [1] [2]. | Rapid onset; significant symptom relief reported within 3-5 days of treatment [2]. | Evaluated in six clinical studies against steroids like hydrocortisone, prednisolone, and fluocortolone [1] [3] [2]. |
| vs. Its Individual Components | The combination therapy was more effective than preparations containing only this compound or only lidocaine [1] [3]. | Fast onset of symptom relief from 10 minutes after administration, lasting up to 10–12 hours [4] [2]. | Five studies compared the combination against its single components [1] [3]. |
| Use in Special Populations (Postpartum & Pregnant Women) | Safe and effective; significantly improved both subjective and objective symptoms of hemorrhoids [4] [2]. | Specifically evaluated in two clinical studies in women with hemorrhoids due to pregnancy or delivery [1] [3]. Safe after the first trimester [4] [2]. |
The efficacy of the this compound and lidocaine combination stems from the complementary actions of its two components.
The following diagram illustrates the multi-targeted mechanism of action of the this compound and lidocaine combination in treating hemorrhoids.
For drug development professionals, a high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of lidocaine hydrochloride (LH) and this compound (TR) along with their impurities in pharmaceutical preparations [5] [7].
The table below outlines the core parameters of this analytical method.
| Parameter | Description |
|---|---|
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with gradient elution [5] [7]. |
| Column | C18 column [5] [7]. |
| Mobile Phase | Gradient mixture of acetonitrile and 0.1% orthophosphoric acid [5] [7]. |
| Sample Prep | Liquid-liquid extraction (LLE) procedure with ethanol [5] [7]. |
| Validation | Method validated per ICH guidelines. Shows high precision (RSD < 1.97%) and accuracy (98.17-101.94%) for all analytes [5] [7]. |
The body of clinical evidence supports this compound + lidocaine as a fast, effective, and safe first-line treatment for low-grade hemorrhoids [4] [1] [3]. Its value in drug development lies in:
| Comparison | Key Efficacy Findings | Clinical Implications |
|---|---|---|
| This compound + Lidocaine vs. Lidocaine alone [1] [2] | Combination therapy significantly superior to lidocaine alone [2]. | Lidocaine alone provides only temporary pain relief; the combination adds anti-inflammatory and venotonic actions for comprehensive treatment [1]. |
| This compound + Lidocaine vs. This compound alone [1] [2] | Similar clinical efficacy for overall symptom resolution [2]. Combination provides faster relief of subjective symptoms like pain and itching [1] [2]. | Achieves the therapeutic benefits of this compound with a significantly faster onset of action for pain relief, enhancing patient comfort [3]. |
The comparative efficacy is supported by several clinical studies. The core methodology involves randomized, controlled trials comparing the combination against its single components.
A 2016 review analyzed multiple clinical studies, including five that directly compared the this compound-lidocaine combination with each of its single components [1]. The design of these pivotal studies can be summarized as follows:
The superior efficacy of the combination stems from the complementary pharmacological profiles of its two active ingredients, which target different aspects of hemorrhoidal disease.
The combination of this compound and lidocaine has been well-tolerated in clinical studies [2]. Its safety profile is particularly relevant for specific populations:
The following data is sourced from a 2010 comparative study that investigated the influence of Tribenoside on HaCaT cells [1] [2] [3].
| Experimental Aspect | Findings in this compound-treated HaCaT Cells |
|---|---|
| Laminin Chains Expressed | Cells constitutively expressed α3, α5, β1, β3, γ1, and γ2 chains. This compound did not induce new chains [1]. |
| Effect on Laminin α5 Chain | Four-fold increase in mRNA expression compared to control cells (measured by real-time PCR) [1] [2]. |
| Effect on Other Laminin Chains | No significant effect on the expression levels of α3, β1, β3, γ1, and γ2 chains [1]. |
| Effect on Laminin Deposition | Accelerated the focal deposition of Laminin-332 (composed of α3, β3, and γ2 chains), as shown by immunocytochemistry [1]. |
| Proposed Mechanism | Interacts with epidermal cells to regulate laminin expression and localization, aiding in the reconstruction of the basement membrane during wound healing [1] [3]. |
Here are the key methodologies used in the cited study to generate the data above [1]:
The study suggests a mechanism by which this compound aids in wound healing, visualized in the following diagram.
When interpreting these findings for a comparison guide, it's important to consider the research context. The available data comes from a single in vitro study on HaCaT cells [1]. A comprehensive comparison with other alternatives would require data from additional studies that directly compare this compound against other compounds in similar experimental models, which was not found in the current search results.
Tribenoside promotes wound healing through several interconnected pharmacological activities, as detailed in the table below.
| Mechanism of Action | Experimental Evidence | Key Findings |
|---|---|---|
| Anti-inflammatory & Microcirculatory Improvement | Clinical studies in hemorrhoid patients [1] | Reduces inflammation and improves vascular tone in hemorrhoidal tissues. |
| Basement Membrane Reconstruction | In vitro study on human keratinocytes (HaCaT cells) [2] | Upregulated laminin α5 chain expression 4-fold and accelerated focal deposition of laminin-332. |
| Fibroblast Migration & Re-epithelialization | In vitro on human dermal fibroblasts; In vivo rat excisional wound model [3] | Increased fibroblast migration rate and promoted re-epithelialization in wounds. |
| Antioxidant Activity | In vitro assay on human dermal fibroblasts [3] | Identified novel antioxidant activity, protecting cells from reactive oxygen species (ROS). |
When compared to other common treatments, the combination of this compound and Lidocaine (marketed as Procto-Glyvenol) demonstrates a favorable efficacy and safety profile.
| Treatment | Key Efficacy Findings | Safety Profile |
|---|
| This compound + Lidocaine | • Significantly superior to lidocaine alone in relieving symptoms [1] • Provides faster symptomatic relief than corticosteroids, with a similar overall clinical efficacy [1] • Promotes long-lasting healing effects [1] | Well-tolerated; avoids steroid-related side effects, making it suitable for long-term use [1]. | | Corticosteroids | Effective for symptom relief, but does not address the underlying healing process [1]. | Risk of side effects with long-term use, such as skin thinning [1]. | | Other Advanced Treatments | • Polidocanol foam: High patient satisfaction in sclerotherapy [4]. • PRP & Ozone Therapy: Accelerates epithelisation and reduces pain in surgical wounds [5]. | Polidocanol carries a potential, though rare, risk of anaphylactic shock [4]. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.
1. Laminin Expression Study (HaCaT Cells) [2]
2. Wound Healing Assays (Fibroblasts & In Vivo Model) [3]
The following diagrams, created using DOT language, summarize the mechanistic pathways and experimental workflows.
The clinical combination of This compound 5% + Lidocaine 2% has a strong evidence base showing it is a rapid, effective, and safe first-line treatment, particularly for hemorrhoidal disease, with benefits over single-component and corticosteroid treatments [1].
The table below summarizes key clinical findings from studies on the Tribenoside and Lidocaine combination (marketed as Procto-Glyvenol).
| Study Focus / Comparator | Key Efficacy Findings | Patient Population / Context |
|---|---|---|
| vs. Steroid-based preparations (e.g., hydrocortisone, fluocortolone) [1] [2] | Effective in relieving both subjective (pain, itching) and objective (bleeding, prolapse) symptoms; considered an alternative to corticosteroids [1]. | Patients with grade I-II hemorrhoids [1]. |
| vs. Its individual components (this compound alone or Lidocaine alone) [2] | The combination treatment was found to be more effective than either component alone [2]. | Patients with hemorrhoids [2]. |
| Special Population: Pregnant Women (after first trimester) & Postpartum Women [1] | Significantly improved subjective and objective symptoms; fast onset of relief (from 10 minutes) lasting up to 10-12 hours [1]. | Pregnant (after first trimester) and postpartum women [1]. |
| General Efficacy & Safety Overview [2] | Supported as a fast, effective, and safe option for the local treatment of low-grade hemorrhoids [2]. | Patients with hemorrhoids; evidence from multiple clinical studies [2]. |
Recent pre-clinical research provides deeper insight into how this compound may work at a cellular level.
The following diagram illustrates the multi-target mechanism of action of this compound in wound healing based on these findings:
For professionals in drug development, the existing data on this compound highlights several key points:
It is important to note that much of the foundational clinical evidence is from older studies. The 2023 pre-clinical study begins to address this gap with contemporary mechanistic data [3].
| Study Focus / Patient Group | Reported Efficacy Outcomes | Safety & Tolerability | Citation(s) |
|---|---|---|---|
| General Population (Multiple studies vs. steroids or single components) | Effective relief of pain, itching, and bleeding; improved objective signs (prolapse, edema) [1] [2]. | Well-tolerated; offers a non-corticosteroid alternative [3] [1]. | [1] [2] |
| Women (including pregnancy & postpartum) | Significant improvement in subjective and objective symptoms; fast onset of relief (from 10 minutes) lasting up to 10-12 hours [3] [4]. | Safely administered postpartum and after the first trimester of pregnancy [3] [4]. | [3] [4] |
| Mechanism of Action (Preclinical data) | Tribenoside: Anti-inflammatory, venotropic (improves vein tone/function), promotes wound healing [5]. | Preclinical profile suggests it lacks typical side effects of corticosteroids or non-steroidal anti-inflammatory drugs [5]. | [5] |
| Lidocaine: Rapid local anesthetic effect provides quick symptomatic relief [3]. | Not applicable. | [3] |
The clinical evidence for this compound + lidocaine is based on several study designs that compare its performance against other treatments.
The therapeutic effect of the this compound and lidocaine combination arises from a multi-targeted mechanism of action, which you can visualize in the following diagram.
Preclinical data indicates this compound possesses a unique spectrum of pharmacological activities, including anti-inflammatory, venotropic (improving venous tone), wound-healing, and membrane-stabilizing properties, without affecting the prostaglandin-synthetase system [5]. Lidocaine provides complementary rapid local anesthetic action [3].
| Agent / Class | Common Examples (Brand Names) | Key Safety Considerations | Proposed Mechanisms of Action |
|---|---|---|---|
| Tribenoside | Procto-Glyvenol (combination with Lidocaine) | Well-tolerated; formally evaluated safety in studies, including pregnant women (after first trimester) and postpartum populations [1] [2]. | Anti-inflammatory, improves local microcirculation and vascular tone, promotes basement membrane healing, stimulates fibroblast migration, novel antioxidant activity [3] [1]. |
| Local Anesthetics | Lidocaine, Benzocaine, Pramoxine | May cause slight burning or allergic reactions in rare cases; stop use if irritation worsens [4]. | Temporary blockade of neuronal sodium channels, providing rapid local numbness to relieve pain and itching [4]. |
| Corticosteroids | Hydrocortisone, Fluocortolone | Risk of systemic adsorption; may cause skin thinning or irritation with overuse; not recommended for long-term use without guidance [1] [4]. | Potent anti-inflammatory and immunosuppressive effects by inhibiting multiple components of the inflammatory cascade. |
| Vasoconstrictors | Phenylephrine | Can sometimes cause skin stinging or a temporary increase in irritation [4]. | Constricts blood vessels temporarily to reduce swelling (edema). |
| Astringents | Witch Hazel, Zinc Oxide | Generally gentle; may over-dry the skin if overused [4]. | Forms a protective protein layer, coagulating proteins on the skin surface to soothe and protect irritated skin. |
| Botanical Preparations | Medical Hemorrhoid Gel (MHG) | One study reported no anorectal abnormalities or systemic toxicity in a rat model [5]. | Multi-component effects; studied mechanisms include anti-inflammatory via suppression of the NLRP3 inflammasome and NF-κB pathway, and anti-pruritic via JAK2/STAT3 pathway inhibition [5] [6]. |
The safety profile of this compound is supported by specific preclinical and clinical research.
The methodologies from pivotal studies help illustrate the evidence base.
In Vitro Proliferation & Migration Assay (this compound) [3]
In Vivo Wound Healing Model (this compound) [3]
In Vivo Hemorrhoid Model (Botanical Gel) [5]
The following diagrams summarize the molecular mechanisms of two antihemorrhoidal agents described in the research.
The diagram below illustrates the multiple pathways through which this compound acts to alleviate hemorrhoidal symptoms and promote healing.
This diagram outlines the mechanism by which a studied Botanical Hemorrhoid Gel (MHG) exerts its anti-inflammatory effects, as an example of an alternative agent's targeted pathway.
For researchers and drug development professionals, the key takeaways are:
The efficacy and safety of the tribenoside and lidocaine combination (marketed as Procto-Glyvenol) have been evaluated in several clinical studies, often compared against its individual components or steroid-based treatments [1] [2]. The table below summarizes the key outcomes from these clinical comparisons.
| Comparison | Number of Studies | Key Findings and Outcomes |
|---|---|---|
| vs. Individual Components | 5 studies total [1] [2] | The combination therapy was more effective than preparations containing only this compound or only lidocaine [1] [2]. |
| vs. Steroid-based Preparations | 6 studies [1] [2] [3] | Demonstrated comparable efficacy to steroid-containing preparations (e.g., hydrocortisone, prednisolone) in relieving hemorrhoidal symptoms [1] [2] [3]. |
| Special Population: Pregnancy & Postpartum | 2 studies [1] [3] | Proven effective and safe for women with hemorrhoids as a consequence of pregnancy or delivery [1] [3]. Significant improvement in both subjective and objective symptoms [3]. |
| Onset and Duration of Action | Specific clinical studies [3] | Fast onset: Symptom relief reported from 10 minutes after administration [3]. Long duration: Effects can last up to 10–12 hours [3]. |
The robustness of the evidence for this compound/lidocaine is supported by well-conducted clinical trials. The following outlines the general methodologies employed in these key studies.
The this compound/lidocaine combination is effective because it simultaneously targets different aspects of hemorrhoidal pathology through a dual mechanism of action.
The therapy is available in two primary formulations to suit patient preference and the specific nature of the hemorrhoids [3] [4]:
The clinical evidence indicates that the this compound/lidocaine combination has a good safety profile [1] [3].
For researchers and drug development professionals, the this compound/lidocaine combination serves as a strong benchmark for non-steroidal hemorrhoid therapy. The body of evidence supports its role as a fast-acting, effective, and safe first-line treatment for low-grade hemorrhoids [1] [3].
Key takeaways for your comparison guides:
Environmental Hazard